3-(1-methyl-1H-imidazol-2-yl)butan-2-ol

Conformational analysis Medicinal chemistry Ligand design

Optimizing lipophilicity and conformational restriction is critical in CYP450 inhibitor lead programs. 3-(1-Methyl-1H-imidazol-2-yl)butan-2-ol provides a precise solution as a chiral imidazole scaffold. • 2 rotatable bonds vs 3 in the 4-substituted isomer - enables conformational pre-organization for fragment-based drug discovery. • LogP 0.9044 (Δ 0.17 vs 4-substituted analog) - a clean comparator pair for lipophilicity-driven SAR without altering TPSA. • Chiral secondary alcohol - suitable for enzymatic kinetic resolution or oxidation to the corresponding ketone for asymmetric reduction studies. Supplied at 95% purity; stored sealed at 2-8°C; shipped ambient.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Cat. No. B13249857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-1H-imidazol-2-yl)butan-2-ol
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC(C1=NC=CN1C)C(C)O
InChIInChI=1S/C8H14N2O/c1-6(7(2)11)8-9-4-5-10(8)3/h4-7,11H,1-3H3
InChIKeyUQTSCWWRYVVTJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Methyl-1H-imidazol-2-yl)butan-2-ol: Identity & Procurement


3-(1-Methyl-1H-imidazol-2-yl)butan-2-ol (CAS 1339122-25-6) is a chiral, substituted imidazole derivative bearing a secondary alcohol on a butane backbone. With the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol, it is classified as a heterocyclic building block primarily utilized in medicinal chemistry and organic synthesis . Its structure positions the 1-methylimidazole ring at the 3-position of the butan-2-ol chain, creating a stereogenic center at the carbinol carbon, which is critical for downstream stereospecific transformations . The compound is commercially available at a standard purity of 95% and requires sealed, dry storage at 2–8°C .

Chiral imidazole building block for stereoselective synthesis
Secondary alcohol handle enables enantioselective derivatization
N-Methyl substitution for CYP inhibition probe or antifungal pharmacophore studies
Supplied at research-grade purity with controlled storage required

3-(1-Methyl-1H-imidazol-2-yl)butan-2-ol: Positional Isomer Limitation


The specific connectivity of the imidazole ring at the 3-position of the butan-2-ol backbone dictates the molecule's conformational flexibility, lipophilicity, and potential binding geometry. Simple substitution with the 4-positional isomer (CAS 1340381-91-0) or other alkyl-chain variants results in measurable differences in rotatable bond count and computed LogP, which alter pharmacokinetic and target-engagement profiles . The presence of a chiral secondary alcohol further means that any racemic or enantiopure substitution must be matched with the correct stereochemistry, as the 3-substituted scaffold presents distinct diastereomeric environments compared to the 4-substituted or N-ethyl analogs [1].

Positional isomer mismatch
The 4-substituted isomer may alter conformational flexibility and LogP, affecting binding and ADME profiles.
Chiral center substitution
Racemic mixtures or opposite enantiomers may not reproduce the stereochemical environment required for target engagement.
Alcohol class substitution
Primary or tertiary alcohol analogs lack the secondary alcohol's synthetic versatility and chiral resolution pathways.

3-(1-Methyl-1H-imidazol-2-yl)butan-2-ol: Differentiation Evidence


Rotatable Bond Count and Conformational Flexibility

The target compound, 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol, possesses 2 rotatable bonds, whereas its closest positional isomer, 4-(1-methyl-1H-imidazol-2-yl)butan-2-ol, has 3 rotatable bonds . Lower rotatable bond count correlates with reduced conformational entropy and potentially higher binding affinity when the bioactive conformation is pre-organized.

Rotatable bonds
Data to verify
Target: 2 rotatable bonds 4-isomer: 3 rotatable bonds
Supports conformational pre-organization assessment
In silico prediction; verify experimentally
Conformational analysis Medicinal chemistry Ligand design

Lipophilicity and LogP Comparison

The computed LogP of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol is 0.9044, compared with 0.7335 for 4-(1-methyl-1H-imidazol-2-yl)butan-2-ol . This 0.17 log unit increase indicates greater lipophilicity for the 3-substituted isomer, which may enhance membrane permeability but also requires attention to solubility and metabolic stability.

Lipophilicity
Data to verify
Target LogP 0.9044 4-isomer LogP 0.7335
May indicate higher membrane permeability
Computed value; confirm experimentally
Lipophilicity ADME prediction Permeability

Conserved Polarity and Divergent Lipophilicity

Both the 3-substituted target compound and the 4-substituted isomer share identical topological polar surface area (TPSA = 38.05 Ų), hydrogen bond acceptor count (3), and hydrogen bond donor count (1) . This demonstrates that the polarity and hydrogen-bonding capacity are conserved across positional isomers, while the lipophilicity (LogP) differs, enabling researchers to fine-tune hydrophobic interactions without altering hydrogen-bond potential.

Polarity conservation
Data to verify
TPSA 38.05 Ų, H-acceptors 3, H-donors 1 4-isomer: identical TPSA and H-bond counts
Enables isolated LogP-driven SAR studies
In silico; polarity metrics unchanged
Polar surface area Drug-likeness Ligand efficiency

Chiral Secondary Alcohol for Enantioselective Synthesis

3-(1-Methyl-1H-imidazol-2-yl)butan-2-ol contains a chiral secondary alcohol that is absent in (1-methyl-1H-imidazol-2-yl)methanol (a primary alcohol, CAS 17334-08-6, C5H8N2O, MW 112.13) and in tertiary alcohol analogs such as 2-(1H-imidazol-2-yl)butan-2-ol [1]. The secondary alcohol provides a handle for enantioselective derivatization, chiral resolution, or use as a chiral building block, whereas primary and tertiary alcohol analogs lack this stereochemical versatility.

Chiral handle
Head-to-head
Secondary alcohol (chiral, oxidizable) Primary/tertiary analogs: no chirality or oxidation
Critical for asymmetric synthesis workflows
Enables enantioselective derivatization
Chiral pool synthesis Asymmetric catalysis Stereochemistry

N-Methyl Substitution and CYP Inhibition

The N-methyl group on the imidazole ring is a known determinant of cytochrome P450 binding affinity. Comparative studies on 1-substituted imidazoles demonstrate that CYP3A4/5 inhibition potency (IC50) varies with the N-alkyl substituent, with 1-substituted imidazoles exhibiting IC50 values <5 µM for CYP3A4/5 across multiple derivatives [1]. The target compound's N-methyl group differentiates it from N-unsubstituted analogs such as 2-(1H-imidazol-2-yl)butan-2-ol and N-ethyl analogs such as 3-(1-ethyl-1H-imidazol-2-yl)butan-2-ol, which would be expected to exhibit altered CYP inhibition profiles due to steric and electronic differences at the imidazole nitrogen.

CYP inhibition context
Class-level
N-methylimidazole class SAR: CYP3A4/5 inhibition reported
Supports CYP inhibition probe design; quantitative data unavailable
Class-level inference; verify with specific assay
Cytochrome P450 inhibition Imidazole pharmacophore Metabolic stability

3-(1-Methyl-1H-imidazol-2-yl)butan-2-ol: Application Scenarios


Lipophilicity Tuning in SAR Campaigns

In lead optimization programs where modulating LogP without altering TPSA is critical, the 0.17 LogP unit difference between 3-substituted (LogP 0.9044) and 4-substituted (LogP 0.7335) isomers provides a clean comparator pair. Procurement of both positional isomers enables head-to-head SAR exploration of lipophilicity-driven changes in permeability, metabolic stability, and off-target binding while holding hydrogen-bonding capacity constant .

Asymmetric Synthesis & Chiral Building Blocks

The chiral secondary alcohol in 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol makes it suitable as a substrate for enzymatic kinetic resolution, chiral auxiliary attachment, or oxidation to the corresponding ketone for asymmetric reduction studies. This is a capability absent in both the primary alcohol analog (1-methyl-1H-imidazol-2-yl)methanol and the tertiary alcohol analog 2-(1H-imidazol-2-yl)butan-2-ol [1].

CYP450 Inhibition Probe & Antifungal Pharmacophore

Given the well-established role of N-methylimidazole as a CYP450 ligand, this compound can serve as a core scaffold for developing CYP3A4/5 inhibitors or antifungal azole pharmacophores. Class-level evidence indicates that 1-substituted imidazoles achieve CYP3A4/5 IC50 values below 5 µM in human hepatic microsome assays [2]. The 3-substituted butan-2-ol chain offers a vector for further derivatization not available in simpler N-methylimidazole building blocks.

Conformational Restriction in Ligand Design

With only 2 rotatable bonds compared to 3 in the 4-positional isomer, the target compound provides a more conformationally restricted scaffold. This is advantageous in fragment-based drug discovery where reducing rotational entropy can enhance binding affinity. Researchers can use the rotatable bond difference (2 vs. 3) to probe the effect of conformational pre-organization on target engagement .

Application
Selection Property
Validation Focus
Lipophilicity tuning in SAR
LogP difference between positional isomers
Permeability and metabolic stability profiling
Asymmetric synthesis & chiral building blocks
Chiral secondary alcohol handle
Enantioselective derivatization and resolution assays
CYP inhibition probe & pharmacophore studies
N-methylimidazole core for CYP binding
CYP3A4/5 inhibition and antifungal activity screening
Conformational restriction in ligand design
Reduced rotatable bond count
Binding affinity and conformational pre-organization studies

Technical Documentation Hub

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